![molecular formula C12H17N3O B2662349 4-methyl-2-morpholino-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 866049-21-0](/img/structure/B2662349.png)
4-methyl-2-morpholino-6,7-dihydro-5H-cyclopenta[d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-2-morpholino-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a chemical compound with the molecular formula C12H17N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring fused with a cyclopentane ring . The morpholino group is attached to the 2-position and a methyl group is attached to the 4-position of the pyrimidine ring.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the sources I found .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research into pyrimidine derivatives, including those related to 4-methyl-2-morpholino-6,7-dihydro-5H-cyclopenta[d]pyrimidine, has identified potent anticancer activities. A study demonstrated that 4-methyl-6-morpholinopyrimidine derivatives exhibit significant antiproliferative effects against various human cancer cell lines, including cervix, lung, breast, liver, and brain cancers. These effects are attributed to the induction of apoptosis through reactive oxygen species (ROS) generation, caspase-3/7 activation, and disruption of mitochondrial membrane potential (Gaonkar et al., 2018).
Enzyme Inhibition
The structural features of this compound derivatives enable selective inhibition of critical biological enzymes. For instance, derivatives have been found to inhibit the mammalian target of rapamycin (mTOR), a key enzyme in cellular growth and metabolism pathways, suggesting potential applications in cancer therapy and other diseases characterized by abnormal cell growth (Hobbs et al., 2019).
Antibacterial and Antifungal Activities
Some studies have focused on the synthesis of novel heterocyclic compounds containing cyclopenta[d]pyrimidine moieties, which demonstrated promising antibacterial and antifungal activities. These activities suggest potential applications in developing new antimicrobial agents (Zaki et al., 2020).
Molecular Docking Studies
The interaction mechanisms of this compound derivatives with biological targets have been elucidated through molecular docking studies. These studies provide insights into the binding efficiency and specificity of these compounds towards various enzymes and receptors, further informing drug design and discovery processes (Gaonkar et al., 2018).
Structural Characterization and Synthesis
Research has also focused on the structural characterization and synthesis methods of pyrimidine derivatives. Advanced techniques such as NMR, SC-XRD, and mass spectral analysis have been employed to characterize the chemical structure of these compounds, facilitating the development of more efficient synthesis methods for potential therapeutic agents (Lei et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-10-3-2-4-11(10)14-12(13-9)15-5-7-16-8-6-15/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGTYZSDUSFTIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
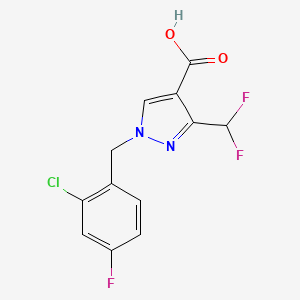

![3-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2662270.png)
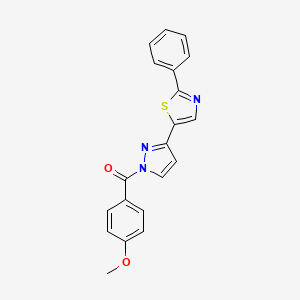

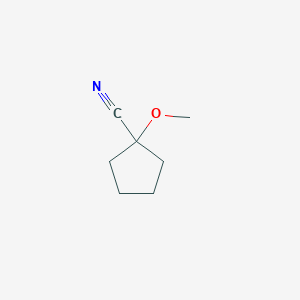
![4-ethyl-7-hydroxy-N-(3-(methylthio)phenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2662274.png)
![N-(1-cyanocyclopentyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B2662275.png)
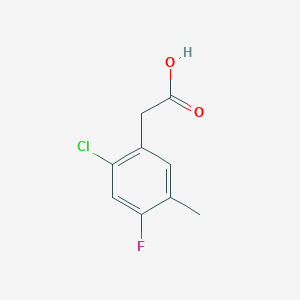
![(E)-3-(((3-chlorophenyl)imino)methyl)-2-((furan-2-ylmethyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2662277.png)
![5-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2662278.png)
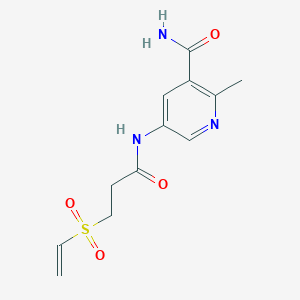

![4-Methyl-1,2,3,4-tetrahydro-cyclopenta[b]indole-2-carboxylic acid](/img/structure/B2662288.png)
